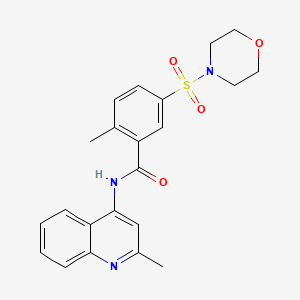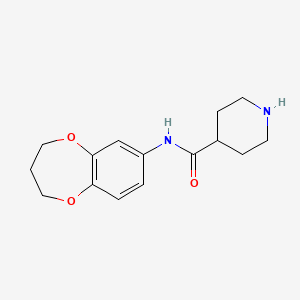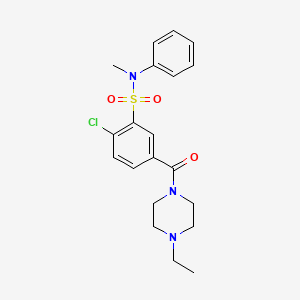![molecular formula C13H15NO3 B7464957 2-[2,3-dihydro-1H-indene-5-carbonyl(methyl)amino]acetic acid](/img/structure/B7464957.png)
2-[2,3-dihydro-1H-indene-5-carbonyl(methyl)amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2,3-dihydro-1H-indene-5-carbonyl(methyl)amino]acetic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Homotaurine, and it is a derivative of taurine, an amino acid found in many animal tissues. Homotaurine has been studied for its ability to modulate the activity of GABA receptors, which are essential for the regulation of neuronal excitability.
作用机制
Homotaurine acts as a partial agonist of GABA receptors, which are the primary inhibitory neurotransmitter receptors in the brain. GABA receptors are involved in the regulation of neuronal excitability, and their dysfunction has been implicated in many neurological disorders. Homotaurine can bind to GABA receptors and modulate their activity, leading to the reduction of neuronal hyperactivity.
Biochemical and Physiological Effects:
Homotaurine has been shown to have various biochemical and physiological effects, including the modulation of GABA receptor activity, the reduction of oxidative stress, and the inhibition of amyloid beta aggregation. These effects can lead to the reduction of neuronal hyperactivity, the protection of neurons from oxidative damage, and the prevention of amyloid beta accumulation, which are all beneficial in the treatment of neurological disorders.
实验室实验的优点和局限性
The advantages of using Homotaurine in lab experiments include its ability to modulate GABA receptor activity, its neuroprotective effects, and its potential therapeutic applications in various neurological disorders. The limitations of using Homotaurine in lab experiments include its relatively low potency compared to other GABA receptor modulators, its limited solubility in water, and the lack of available data on its pharmacokinetics and pharmacodynamics.
未来方向
There are several future directions for the scientific research on Homotaurine, including:
1. Investigation of its pharmacokinetics and pharmacodynamics to better understand its therapeutic potential.
2. Development of more potent derivatives of Homotaurine with improved solubility and pharmacokinetic properties.
3. Investigation of its potential therapeutic applications in other neurological disorders, such as Huntington's disease and multiple sclerosis.
4. Investigation of its potential applications in the treatment of non-neurological disorders, such as cardiovascular disease and diabetes.
5. Investigation of its potential use as a dietary supplement for the prevention of age-related cognitive decline.
In conclusion, Homotaurine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various neurological disorders. Its ability to modulate GABA receptor activity, its neuroprotective effects, and its potential as a dietary supplement make it a promising candidate for further investigation. However, more research is needed to fully understand its pharmacokinetics, pharmacodynamics, and therapeutic potential.
合成方法
Homotaurine can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the protection of the amino group of taurine, followed by the reduction of the carboxylic acid group to an aldehyde. The aldehyde is then subjected to a cyclization reaction to form the indene ring system. Finally, the deprotection of the amino group yields Homotaurine.
科学研究应用
Homotaurine has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. Studies have shown that Homotaurine can modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. This modulation can lead to the reduction of neuronal hyperactivity, which is a characteristic feature of many neurological disorders.
属性
IUPAC Name |
2-[2,3-dihydro-1H-indene-5-carbonyl(methyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-14(8-12(15)16)13(17)11-6-5-9-3-2-4-10(9)7-11/h5-7H,2-4,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFSITGNPKQURG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)C1=CC2=C(CCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2,3-dihydro-1H-indene-5-carbonyl(methyl)amino]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B7464879.png)
![3-[(6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol](/img/structure/B7464887.png)

![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7464903.png)

![[2-Oxo-2-(2,4,6-trichloroanilino)ethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7464917.png)






![4-[(4-Propylphenoxy)methyl]benzoic acid](/img/structure/B7464985.png)
![2-(2-chlorophenyl)sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7464987.png)